molecular formula C7H6FNO4S B13635114 Methyl 3-(fluorosulfonyl)isonicotinate

Methyl 3-(fluorosulfonyl)isonicotinate

Cat. No.: B13635114
M. Wt: 219.19 g/mol
InChI Key: LKOHZYVOQJNLMQ-UHFFFAOYSA-N
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Description

Methyl 3-(fluorosulfonyl)isonicotinate is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a fluorosulfonyl group attached to an isonicotinate moiety, making it a valuable intermediate in organic synthesis and a subject of study in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(fluorosulfonyl)isonicotinate typically involves the introduction of a fluorosulfonyl group to an isonicotinate derivative. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is efficient and concise, allowing for the formation of the desired sulfonyl fluoride compound . The reaction conditions often involve the use of sulfuryl fluoride gas (SO₂F₂) or other solid reagents like FDIT and AISF as fluorosulfonylating agents .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. specific industrial methods for this compound are not extensively documented in the literature.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(fluorosulfonyl)isonicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Addition Reactions: The presence of the fluorosulfonyl group allows for addition reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include sulfuryl fluoride, fluorinating agents, and various nucleophiles. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, substitution reactions can yield a wide range of fluorinated derivatives, while oxidation reactions may produce sulfonyl fluorides with different oxidation states.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 3-(fluorosulfonyl)isonicotinate involves its interaction with molecular targets through its fluorosulfonyl group. This group can form strong bonds with various substrates, influencing the compound’s reactivity and biological activity. The exact molecular pathways and targets are still under investigation, but the compound’s ability to participate in diverse chemical reactions suggests a broad range of potential mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(fluorosulfonyl)isonicotinate stands out due to its specific combination of the fluorosulfonyl group and isonicotinate moiety. This unique structure imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a subject of interest in various research fields.

Properties

Molecular Formula

C7H6FNO4S

Molecular Weight

219.19 g/mol

IUPAC Name

methyl 3-fluorosulfonylpyridine-4-carboxylate

InChI

InChI=1S/C7H6FNO4S/c1-13-7(10)5-2-3-9-4-6(5)14(8,11)12/h2-4H,1H3

InChI Key

LKOHZYVOQJNLMQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=NC=C1)S(=O)(=O)F

Origin of Product

United States

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